2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid
Overview
Description
“2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and an indene ring, which is further substituted with an amide group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.33 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Supramolecular Assembly
The study on gold(I) compounds, including those with carboxylic acid functionalities, highlights the importance of hydrogen bonding interactions in forming supramolecular architectures. This suggests that compounds like "2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid" could be studied for their potential in crystal engineering and supramolecular assembly, particularly in the design of metal-organic frameworks or molecular recognition systems (Tiekink, 2014).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The review on solvent developments for LLX of carboxylic acids from aqueous streams underscores the relevance of such acids in bio-based plastics and other industrial applications. The compound's carboxylic acid group suggests potential research into its extraction and purification methods, possibly contributing to sustainable material production (Sprakel & Schuur, 2019).
Antioxidant Properties of Hydroxycinnamic Acids
Research on hydroxycinnamic acids (HCAs) and their antioxidant activity indicates a significant interest in the structural analysis for medicinal chemistry. Although "this compound" is not directly related to HCAs, the study emphasizes the importance of structural modifications for enhanced biological activity, suggesting avenues for the compound's modification and evaluation as a potential antioxidant (Razzaghi-Asl et al., 2013).
Anticancer Activity of Cinnamic Acid Derivatives
The review on cinnamic acid derivatives highlights their potential as anticancer agents, focusing on the significance of the phenyl acrylic acid functionality. This suggests that the structural components of "this compound" could be explored for anticancer activity, particularly through modifications at the carboxylic acid functionality (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition effects of carboxylic acids on microbial biocatalysts can inform the development of more robust microbial strains for industrial applications. This area of research may provide insights into how "this compound" and similar compounds could influence microbial processes, potentially leading to applications in biofuel production or bioremediation (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonylamino)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(16-14-12(15(18)19)6-7-20-14)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZMVOKNJNGOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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